N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative featuring a pyrrole substituent at the 2-position and a carboxamide group at the 6-position of the benzothiazole core. The molecule also includes a 2-oxoethylamino side chain functionalized with a thiophen-2-ylmethyl group. Benzothiazoles are well-documented in medicinal chemistry for their diverse bioactivities, including anticancer, antimicrobial, and kinase inhibitory properties.
Properties
Molecular Formula |
C19H16N4O2S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C19H16N4O2S2/c24-17(20-11-14-4-3-9-26-14)12-21-18(25)13-5-6-15-16(10-13)27-19(22-15)23-7-1-2-8-23/h1-10H,11-12H2,(H,20,24)(H,21,25) |
InChI Key |
BKEFEHUMAJGRQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Thiophene Moiety: The thiophene group is often introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrrole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or acylated derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator. Its structural characteristics suggest possible applications in the treatment of various diseases:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties due to its structural analogies with known antimicrobial agents .
- Anticancer Properties : Research indicates that derivatives related to this compound exhibit significant cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has been explored through various studies:
- Antioxidant Properties : The compound may exhibit antioxidant activity, which is crucial in combating oxidative stress-related diseases .
- Enzyme Inhibition : It is hypothesized that the compound could inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders or cancers .
Case Studies and Research Findings
Several studies have contributed to understanding the applications of this compound:
- Synthesis and Biological Evaluation : A study synthesized related thiophene derivatives and evaluated their biological activities using methods such as DFT (Density Functional Theory) calculations to assess their electronic properties and potential biological interactions .
- Antimicrobial Screening : Another research effort focused on synthesizing derivatives with similar structures to evaluate their antimicrobial efficacy against pathogenic bacteria, demonstrating promising results that warrant further exploration .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets, providing insights into its mechanism of action and potential therapeutic uses .
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Material Science: Functions as a charge carrier in organic semiconductors, facilitating electron or hole transport.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Benzothiazole vs. Thiazole/Triazole Derivatives
- Compound from : N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide replaces the benzothiazole core with a triazole-thiazole hybrid. The 4-phenylthiazole group may improve metabolic stability compared to the target’s thiophene, but the triazole ring could reduce π-π stacking interactions with biological targets.
- Compound from : Thiazolecarboxamide derivatives (e.g., N-(2-Chloro-6-methylphenyl)-2-[[6-[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]methyl]-4-pyrimidinyl]amino]-5-thiazolecarboxamide) retain a thiazole core but incorporate pyrimidine and morpholine/pyrrolidinyl groups. These modifications are common in kinase inhibitors, suggesting divergent target selectivity compared to the benzothiazole-based target compound.
Key Implications
Substituent Analysis
2-Oxoethylamino Side Chains
- The target compound’s 2-oxoethylamino group is shared with analogs in and . However, the thiophen-2-ylmethyl substituent distinguishes it from ’s phenylthiazole and ’s sulfamoyl-linked oxazole/thiazole derivatives. Thiophene’s electron-rich nature may enhance interactions with hydrophobic binding pockets.
Pyrrole vs. Tetrazole/Benzamide Groups
- The target’s 2-(1H-pyrrol-1-yl) group contrasts with the tetrazole-sulfanyl group in ’s benzothiazole derivative.
- ’s benzamide-linked compounds (e.g., N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide) introduce sulfamoyl groups, which may enhance hydrogen-bonding but increase molecular weight.
Data Tables
Table 1: Structural and Functional Group Comparison
Biological Activity
N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide (CAS: 1010901-45-7) is a complex organic compound with significant potential in biological applications. Its unique structural features, including a benzothiazole core, pyrrole and thiophene moieties, and functional groups such as carboxamide and oxo groups, suggest a diverse range of biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. The presence of multiple heterocycles enhances its reactivity and interaction potential with biological targets. Below is a summary of its structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₂S₂ |
| Molecular Weight | 396.5 g/mol |
| Structural Features | Benzothiazole, Pyrrole, Thiophene |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit potent antimicrobial activity. For instance, pyrrole benzamide derivatives have shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This compound's structural complexity may contribute to enhanced interactions with bacterial targets, potentially through mechanisms such as enzyme inhibition.
Anticancer Potential
The benzothiazole and pyrrole derivatives have been extensively studied for their anticancer properties. Compounds containing these moieties have demonstrated activity against multiple cancer cell lines, suggesting that this compound could be developed as a therapeutic agent in oncology. The specific mechanisms may involve the inhibition of key signaling pathways associated with tumor growth.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Antibacterial Activity : One study evaluated pyrrole derivatives' effectiveness against S. aureus , reporting MIC values comparable to established antibiotics like ciprofloxacin .
- Anticancer Activity : Another research focused on the synthesis of aminobenzothiazole conjugates that exhibited promising anticancer activity in vitro, supporting the potential of benzothiazole-containing compounds in cancer therapy .
- Mechanistic Insights : Molecular docking studies have been employed to understand the binding interactions of similar compounds with biological targets, providing insights into their mechanisms of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
